A Technical Guide to the Chemical Properties of 1,2-Diethynylbenzene
A Technical Guide to the Chemical Properties of 1,2-Diethynylbenzene
Introduction: 1,2-Diethynylbenzene (o-diethynylbenzene) is an aromatic organic compound featuring two ethynyl (B1212043) groups on adjacent carbon atoms of a benzene (B151609) ring. This unique ortho arrangement imparts significant reactivity, making it a valuable and versatile building block in organic synthesis and materials science. The proximity of the two highly unsaturated alkyne functionalities allows for unique intramolecular reactions and the formation of complex, rigid molecular architectures. This guide provides an in-depth overview of its chemical properties, reactivity, experimental protocols, and applications for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
1,2-Diethynylbenzene is typically a colorless to pale yellow liquid or solid, depending on its purity.[1] Its core properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ | [2] |
| Molecular Weight | 126.15 g/mol | [2] |
| IUPAC Name | 1,2-diethynylbenzene | [2] |
| Synonyms | o-diethynylbenzene, Benzene, 1,2-diethynyl- | [1][2] |
| CAS Number | 21792-52-9 | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | - |
Spectroscopic Properties
Detailed experimental spectra for the 1,2-diethynylbenzene monomer are not widely available in the public domain. However, analysis of its vibrational spectra and those of its isomers has been a subject of study.[3] For its polymeric derivatives, characteristic vibrational frequencies are readily identified.
| Spectroscopy Type | Observation | Reference |
| Infrared (IR) | Polymers of diethynylarenes show characteristic C≡C-H stretching vibrations around 3300 cm⁻¹ and C≡C stretching at approximately 2106 cm⁻¹. | - |
| ¹H NMR | Spectroscopic data for the monomer is not provided in the search results. | - |
| ¹³C NMR | Spectroscopic data for the monomer is not provided in the search results. | - |
| Rotational | 25 rotational transitions have been assigned in the 2–12 GHz frequency range. | - |
Reactivity and Key Reactions
The high degree of unsaturation and the spatial proximity of the two ethynyl groups make 1,2-diethynylbenzene a highly reactive molecule, serving as a precursor for novel conjugated organic polymers and complex macrocycles.[4]
Polymerization
1,2-Diethynylbenzene and its derivatives are known to undergo rapid, exothermic polymerization at elevated temperatures (100-125 °C), which is indicative of a chain reaction.[4] This reactivity is harnessed to create conjugated polymers with unique electronic and optical properties. The polymerization can proceed through various mechanisms, including those catalyzed by transition metals, leading to complex, cross-linked, or linear polymer structures.
Cycloaddition Reactions
The alkyne functionalities of 1,2-diethynylbenzene readily participate in cycloaddition reactions, a cornerstone of modern synthetic chemistry. These reactions are powerful tools for constructing cyclic and heterocyclic systems.
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[4+2] Diels-Alder Cycloaddition: The ethynyl groups can act as dienophiles in reactions with conjugated dienes to form six-membered rings.[5][6] This reaction is a reliable method for building molecular complexity with high stereochemical control.[5]
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[3+2] Azide-Alkyne Cycloaddition (Click Chemistry): This reaction, particularly the copper-catalyzed variant (CuAAC), is a highly efficient and widely used "click" reaction.[7] It involves the reaction of an azide (B81097) with a terminal alkyne to specifically form a 1,4-disubstituted 1,2,3-triazole. This reaction is noted for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[7] Given its two alkyne groups, 1,2-diethynylbenzene can be used to link molecules or to form cross-linked polymeric materials.
Oxidative Coupling
Under oxidative coupling conditions, typically using a Hay catalyst (CuCl and a tertiary amine like TMEDA), 1,2-diethynylbenzene derivatives can be converted into diacetylene macrocycles.[4] This reaction can be performed as a one-step procedure to produce dimeric, trimeric, and larger cyclic structures in useful quantities.[4][8] The yields of specific macrocycles can be controlled by reaction conditions and the steric bulk of substituents on the benzene ring.[4]
Basicity of the Dianion
In the gas phase, the dianion of 1,2-diethynylbenzene (ortho-diethynylbenzene dianion) is calculated to be the strongest superbase known, with a proton affinity of 1843.987 kJ/mol.[9] This extreme basicity highlights the fundamental chemical properties of the molecule upon deprotonation.[9]
Experimental Protocols
Synthesis via Sonogashira Coupling (General Protocol)
The Sonogashira coupling is a widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. A typical synthesis of 1,2-diethynylbenzene starts from 1,2-dihalobenzene and a protected alkyne like (trimethylsilyl)acetylene, followed by deprotection.
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Coupling Reaction: To a solution of 1,2-diiodobenzene (B1346971) (1.0 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add (trimethylsilyl)acetylene (2.2 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv), and a copper(I) co-catalyst like CuI (0.1 equiv).
-
Base Addition: Add a base, typically an amine such as triethylamine (B128534) or diisopropylamine (B44863) (5.0 equiv), to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: After completion, quench the reaction with aqueous ammonium (B1175870) chloride, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude 1,2-bis(trimethylsilylethynyl)benzene in a solvent mixture like THF/methanol. Add a base such as K₂CO₃ or a fluoride (B91410) source like TBAF and stir at room temperature.
-
Purification: Once deprotection is complete, perform an aqueous workup and purify the final product, 1,2-diethynylbenzene, by silica (B1680970) gel chromatography.
Oxidative Coupling to Form Dimeric Macrocycle
This protocol is adapted from the one-pot procedure for synthesizing diacetylene macrocycles.[4]
-
Setup: In a flask, dissolve the 1,2-diethynylbenzene derivative (1.0 equiv) in o-dichlorobenzene to a final concentration of 0.01-0.025 M.
-
Catalyst Addition: Add copper(I) chloride (CuCl, 1.1 equiv).
-
Oxygenation: Bubble oxygen (O₂) continuously through the solution to maintain saturation.
-
Initiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, ~23 equiv) in a single portion to the vigorously stirred, oxygen-saturated solution.
-
Reaction and Monitoring: The reaction is often exothermic and proceeds rapidly. Monitor the reaction by TLC for the consumption of the starting material and the formation of macrocyclic products.
-
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous acid to remove copper salts and TMEDA. Dry the organic phase and concentrate it. The macrocyclic products can be separated from the polymer by silica gel chromatography, followed by fractional recrystallization to isolate the desired dimer.[4]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a representative protocol for a "click" reaction to form a bis-triazole.
-
Setup: Dissolve 1,2-diethynylbenzene (1.0 equiv) and an organic azide (2.1 equiv) in a suitable solvent system, such as a mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by dissolving copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.1 equiv) and a reducing agent like sodium ascorbate (B8700270) (0.2 equiv) in water.
-
Reaction Execution: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.
-
Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours to 24 hours. Progress can be monitored by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂). Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate. The resulting bis-triazole product can be purified by silica gel chromatography or recrystallization.
Applications in Research and Drug Development
The unique structure and high reactivity of 1,2-diethynylbenzene make it a valuable tool for researchers.
-
Materials Science: It is a key precursor for synthesizing conjugated polymers and macrocycles, which are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive materials.[1][4] Its rigid structure is also suitable for creating porous organic frameworks (POFs) for gas storage and catalysis.
-
Organic Synthesis: As a bifunctional building block, it enables the construction of complex, rigid molecular scaffolds and nanostructures.
-
Drug Development: While direct applications are not widespread, its derivatives are highly relevant. The ethynyl group is a bioisostere for other functional groups and can serve as a reactive handle. The triazole rings formed via click chemistry are exceptionally stable and are often used as linkers in bioconjugation, to connect a drug to a targeting moiety, or in the synthesis of complex drug candidates.[7][10] Cycloaddition reactions like the Diels-Alder are also employed to develop drug delivery systems, such as hydrogels and nanoparticles.
Safety and Handling
1,2-Diethynylbenzene is a reactive and hazardous chemical that requires careful handling.
-
Hazards: It is listed as a combustible liquid and is harmful if swallowed. [ - ] It may cause skin, eye, and respiratory irritation. [ - ]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid all personal contact, including inhalation of vapors. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere. For long-term stability, it should be kept in a freezer at or below -20°C. Keep away from heat, sparks, and open flames.
-
Incompatibilities: Incompatible with strong oxidizing agents. Hazardous polymerization may occur at elevated temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2-Diethynylbenzene | C10H6 | CID 140862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. web.mit.edu [web.mit.edu]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer. – The Swager Group [swagergroup.mit.edu]
- 9. Diethynylbenzene dianion - Wikipedia [en.wikipedia.org]
- 10. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
